Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 354.358 g/mol. The compound is characterized by the presence of multiple functional groups, including an ester, a nitro group, and a benzofuran moiety, which contribute to its chemical reactivity and biological activity .
This compound is cataloged in various chemical databases, including PubChem, where it is listed under the identifier 858765-57-8. It is primarily used for research purposes in organic chemistry and medicinal chemistry .
Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be classified as an organic ester and belongs to the category of benzofuran derivatives. These types of compounds are often investigated for their pharmacological properties and potential therapeutic applications.
The synthesis of ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves several steps that include the formation of the benzofuran core followed by esterification reactions.
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography may be employed to purify intermediates and the final compound.
The molecular structure of ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be represented using various structural formulas.
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
These structural representations indicate the presence of a complex arrangement involving a benzofuran ring system and various functional groups that influence its chemical behavior .
Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can participate in several types of chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to optimize yields and selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to monitor reaction progress and confirm product identity.
Further studies are necessary to elucidate the precise biological mechanisms involved and how modifications to its structure might enhance its efficacy or reduce toxicity.
Understanding the physical and chemical properties of ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is crucial for its application in research.
Relevant data from studies indicate that these properties influence its usability in various chemical applications .
Ethyl 2-{[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: